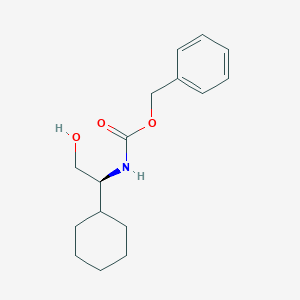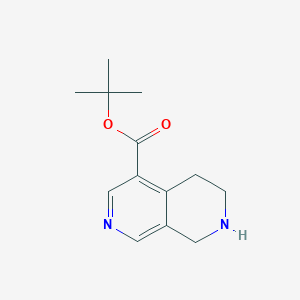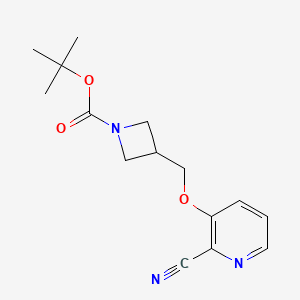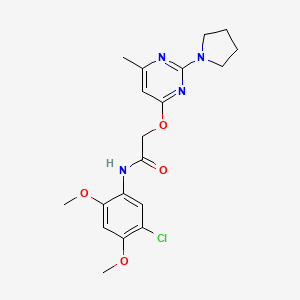![molecular formula C20H25N3S B3008966 N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-43-3](/img/structure/B3008966.png)
N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound that belongs to a class of organic compounds known as carbothioamides. These compounds are characterized by the presence of a thiourea moiety attached to an amide group. The specific structure of this compound suggests that it is a heterocyclic compound with potential biological activity.
Synthesis Analysis
The synthesis of related carbothioamide derivatives typically involves the reaction of chalcones with hydrazine monohydrate to form substituted pyrazolines, followed by treatment with thiosemicarbazide or phenylisothiocyanate to yield carbothioamide compounds . Another method includes the reaction of N-substituted hydrazinecarbothioamides with various reagents to afford different heterocyclic rings . The synthesis of this compound would likely follow similar synthetic pathways, utilizing specific starting materials and reagents to achieve the desired heterocyclic structure.
Molecular Structure Analysis
The molecular structure of carbothioamide derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with elemental analysis and sometimes X-ray diffraction analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Carbothioamide derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, they can undergo ring opening reactions when treated with semicarbazide under specific conditions . The reactivity of this compound would be influenced by its unique structure, which could lead to the formation of novel heterocyclic rings under different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbothioamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application in biological systems. The antimicrobial and antibacterial activities of some carbothioamide derivatives have been evaluated, indicating that these compounds can exhibit significant biological activity . The specific properties of this compound would need to be determined experimentally to understand its potential applications.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
Several studies have synthesized derivatives similar to N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, demonstrating significant antibacterial and antimicrobial activities. For instance, compounds with N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antimicrobial agents (Bhat, Naglah, Khan, & Al‐Dhfyan, 2022). Similarly, other studies have developed novel series of compounds with promising antimicrobial activities against both Gram-negative and Gram-positive bacteria, indicating the versatile potential of these derivatives in addressing antibiotic resistance challenges (Hafez, El-Gazzar, & Zaki, 2016).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
The broad range of biological activities associated with pyrrolopyrazine derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Analyse Biochimique
Biochemical Properties
Pyrrolopyrazine derivatives, including N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific enzymes, proteins, and other biomolecules that N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide interacts with are not clearly recognized .
Cellular Effects
Pyrrolopyrazine derivatives have been reported to exhibit various cellular effects, including antioxidant and antitumor activities . These compounds can increase dramatically under cellular damage .
Molecular Mechanism
The molecular mechanism of action of N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is not clearly recognized
Propriétés
IUPAC Name |
N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,19H,2,5-6,10-11,14-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXYKHBZJTFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)




![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)